(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride
CAS No.:
Cat. No.: VC15800136
Molecular Formula: C6H9ClN2
Molecular Weight: 144.60 g/mol
* For research use only. Not for human or veterinary use.
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride -](/images/structure/VC15800136.png)
Specification
Molecular Formula | C6H9ClN2 |
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Molecular Weight | 144.60 g/mol |
IUPAC Name | (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C6H8N2.ClH/c7-3-5-1-4-2-6(4)8-5;/h4-6,8H,1-2H2;1H/t4-,5+,6+;/m1./s1 |
Standard InChI Key | VASDEEBNVDJQRB-GAJRHLONSA-N |
Isomeric SMILES | C1[C@@H]2C[C@@H]2N[C@@H]1C#N.Cl |
Canonical SMILES | C1C2CC2NC1C#N.Cl |
Introduction
Chemical Identity and Structural Characteristics
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is a bicyclic organic compound with a stereochemically defined azabicyclo framework. Its molecular formula is C₆H₉ClN₂, and it has a molecular weight of 144.60 g/mol . The compound exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. Key structural features include:
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A strained bicyclo[3.1.0]hexane core with a bridgehead nitrogen atom.
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A nitrile group at the 3-position, critical for biological activity.
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Stereochemical specificity at the 1S, 3S, and 5S positions, which governs its interaction with biological targets .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number (Hydrochloride) | 865999-67-3 | |
Molecular Formula | C₆H₉ClN₂ | |
Molecular Weight | 144.60 g/mol | |
Boiling Point | 266.6 ± 23.0 °C (at 760 mmHg) | |
Density | 1.4 ± 0.1 g/cm³ | |
LogP | -0.73 |
Synthesis and Manufacturing
The synthesis of this compound involves strategic cycloaddition and functionalization steps:
Cyclopropene Cycloaddition
A prominent method utilizes 1,3-dipolar cycloaddition reactions between cyclopropenes and stable azomethine ylides. For example, protonated Ruhemann’s Purple (PRP) reacts with cyclopropenes under mild conditions to yield bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane . Key steps include:
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Diastereoselective Control: Reactions with 3-substituted cyclopropenes (e.g., 1,2-diphenylcyclopropene) proceed with high facial selectivity, favoring the endo transition state .
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Catalytic Optimization: Tetrahydrofuran (THF) at reflux achieves 75% yield for cycloadducts .
Table 2: Representative Synthetic Routes
Starting Material | Conditions | Yield | Reference |
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Protonated Ruhemann’s Purple + Cyclopropene | THF, reflux, 2 h | 75% | |
Saxagliptin Intermediate | Chiral resolution + HCl salt formation | 92% |
Pharmaceutical Applications
Role in Saxagliptin Production
This compound is a critical intermediate in synthesizing Saxagliptin (Onglyza®), a dipeptidyl peptidase-4 (DPP-IV) inhibitor for type 2 diabetes . The nitrile group enhances binding affinity to DPP-IV (Kᵢ = 0.6 nM) .
Structural Advantages
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Bicyclic Rigidity: The azabicyclo core enforces a conformation that optimizes target engagement .
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Stereochemical Precision: The (1S,3S,5S) configuration ensures compatibility with the enzyme’s active site .
Computational and Crystallographic Insights
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